molecular formula C16H9ClN4 B11245240 (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile

(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile

Cat. No.: B11245240
M. Wt: 292.72 g/mol
InChI Key: KKARMGJASAGWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{9-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetonitrile is a synthetic organic compound belonging to the indolo[2,3-b]quinoxaline family. This compound is characterized by its unique structure, which includes a chloro substituent at the 9th position and an acetonitrile group at the 2nd position. Indolo[2,3-b]quinoxalines are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{9-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetonitrile typically involves the reaction of 6H-indolo[2,3-b]quinoxaline derivatives with appropriate reagents. One common method includes the alkylation of 6H-indolo[2,3-b]quinoxaline with phenacyl bromides in the presence of a base such as potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) at elevated temperatures . The presence of electron-withdrawing substituents can influence the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves recrystallization from solvents like dimethylformamide (DMF) to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-{9-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate (K2CO3), sodium hydride (NaH).

    Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF).

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Major Products

    Substituted Indoloquinoxalines: Formed through nucleophilic substitution.

    Quinoxaline N-oxides: Formed through oxidation.

    Dihydroindoloquinoxalines: Formed through reduction.

Scientific Research Applications

2-{9-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{9-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetonitrile involves its interaction with DNA, leading to the inhibition of DNA replication and transcription. This compound can intercalate into the DNA helix, disrupting the normal function of DNA polymerases and topoisomerases. Additionally, it may induce oxidative stress in cells, leading to apoptosis .

Comparison with Similar Compounds

Similar Compounds

    6H-Indolo[2,3-b]quinoxaline: The parent compound without the chloro and acetonitrile substituents.

    2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline: A derivative with methyl groups at positions 2 and 3.

    6-Substituted Indoloquinoxalines: Compounds with various substituents at the 6th position.

Uniqueness

2-{9-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetonitrile is unique due to the presence of both a chloro substituent and an acetonitrile group, which confer distinct chemical and biological properties. The chloro group enhances its reactivity in substitution reactions, while the acetonitrile group increases its solubility and potential for further functionalization .

Properties

Molecular Formula

C16H9ClN4

Molecular Weight

292.72 g/mol

IUPAC Name

2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetonitrile

InChI

InChI=1S/C16H9ClN4/c17-10-5-6-14-11(9-10)15-16(21(14)8-7-18)20-13-4-2-1-3-12(13)19-15/h1-6,9H,8H2

InChI Key

KKARMGJASAGWAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CC#N

Origin of Product

United States

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